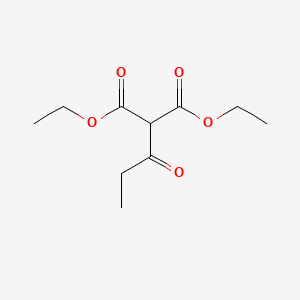

Diethyl propionylmalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-propanoylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-7(11)8(9(12)14-5-2)10(13)15-6-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYKFDRIECFSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176027 | |

| Record name | Malonic acid, propionyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21633-77-2 | |

| Record name | 1,3-Diethyl 2-(1-oxopropyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21633-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl propionylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021633772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl propionyl malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonic acid, propionyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL PROPIONYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ185I44ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl propionylmalonate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Diethyl 2-Propionylpropanedioate

Introduction

Diethyl 2-propionylpropanedioate, colloquially referred to as diethyl propionylmalonate, is a β-keto ester of significant interest to synthetic and medicinal chemists. As a derivative of diethyl malonate, it serves as a highly versatile and pivotal building block in organic synthesis.[1] Its molecular architecture, featuring a central α-carbon flanked by two ester groups and a ketone, imparts unique reactivity that allows for the construction of complex molecular frameworks.

The presence of the active methylene proton, rendered acidic by three adjacent carbonyl groups, is the cornerstone of its utility. This feature facilitates a range of chemical transformations, most notably carbon-carbon bond formation through alkylation and subsequent conversion to valuable ketone products via decarboxylation.[2] Furthermore, its 1,3-dicarbonyl motif makes it an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical agents.[3] This guide offers a comprehensive exploration of the synthesis, chemical properties, and strategic applications of diethyl 2-propionylpropanedioate for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Characterization

| Property | Value | Source |

| IUPAC Name | Diethyl 2-propionylpropanedioate | - |

| Molecular Formula | C₁₀H₁₆O₅ | Calculated |

| Molecular Weight | 216.23 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., ether, ethanol, chloroform) | [2] |

Spectroscopic Analysis (Predicted)

The structural elucidation of diethyl 2-propionylpropanedioate relies on standard spectroscopic techniques. The following are predicted spectra based on established principles of organic spectroscopy.[4][5]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

~4.2 ppm (quartet, 4H): The four methylene protons (-OCH₂ CH₃) of the two equivalent ethyl ester groups, split by the adjacent methyl protons.

-

~3.8 ppm (singlet, 1H): The single methine proton (-CO-CH -(CO)₂) at the active α-carbon position. Its chemical shift is significantly downfield due to the deshielding effect of three adjacent carbonyl groups.

-

~2.8 ppm (quartet, 2H): The methylene protons of the propionyl group (-CO-CH₂ CH₃), split by the adjacent methyl protons.

-

~1.3 ppm (triplet, 6H): The six methyl protons (-OCH₂CH₃ ) of the two equivalent ethyl ester groups, split by the adjacent methylene protons.

-

~1.1 ppm (triplet, 3H): The three methyl protons of the propionyl group (-COCH₂CH₃ ), split by the adjacent methylene protons.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would provide confirmation of the carbon framework.

-

~202 ppm: Ketone carbonyl carbon (C =O).

-

~168 ppm: Ester carbonyl carbons (-O-C =O).

-

~62 ppm: Methylene carbons of the ethyl esters (-OCH₂ CH₃).

-

~58 ppm: Methine carbon at the α-position.

-

~36 ppm: Methylene carbon of the propionyl group (-CO-CH₂ CH₃).

-

~14 ppm: Methyl carbons of the ethyl esters (-OCH₂CH₃ ).

-

~8 ppm: Methyl carbon of the propionyl group (-COCH₂CH₃ ).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups present.[6]

-

~1745 cm⁻¹ (strong): A strong absorption band corresponding to the C=O stretching vibration of the ester groups.

-

~1720 cm⁻¹ (strong): A distinct strong absorption band for the C=O stretching of the ketone group.

-

~2980 cm⁻¹ (medium): C-H stretching vibrations from the alkyl chains.

-

~1200-1100 cm⁻¹ (strong): C-O stretching vibrations characteristic of the ester linkages.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 216. Key fragmentation patterns would include the loss of ethoxy groups (-OEt, m/z = 45), the propionyl group (-COCH₂CH₃, m/z = 57), and cleavage of the ester functionalities.[7]

Synthesis of Diethyl 2-Propionylpropanedioate

The most direct and efficient method for synthesizing the title compound is the C-acylation of diethyl malonate with an appropriate acylating agent, such as propionyl chloride. This reaction leverages the acidity of the α-protons of diethyl malonate (pKa ≈ 13) to form a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of the acyl chloride.[8]

Several methods exist for this transformation, with magnesium-mediated approaches being particularly effective. The use of magnesium chloride in the presence of a tertiary amine base like triethylamine provides excellent yields and operational simplicity.[9][10]

Caption: Synthesis workflow for Diethyl 2-Propionylpropanedioate.

Experimental Protocol: Synthesis via MgCl₂-Mediated Acylation

This protocol is adapted from established procedures for the C-acylation of malonic esters.[9][11] The rationale for using a magnesium salt is that it forms a chelated enolate intermediate, which favors C-acylation over the competing O-acylation pathway, leading to higher product purity.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous magnesium chloride (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or diethyl ether).

-

Enolate Formation: Add diethyl malonate (1.0 eq.) to the suspension. Subsequently, add triethylamine (2.2 eq.) dropwise via the dropping funnel over 30 minutes. The mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the magnesium enolate.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add propionyl chloride (1.05 eq.) dropwise, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and dissolve magnesium salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl 2-propionylpropanedioate.

| Acyl Chloride | Product | Typical Yield |

| Propionyl chloride | This compound | 80-90%[9] |

| Butyryl chloride | Diethyl butyrylmalonate | 80-90%[9] |

Chemical Reactivity and Synthetic Applications

The synthetic power of diethyl 2-propionylpropanedioate stems from its dual reactivity: the active methine proton allows for further substitution, and the entire β-keto ester moiety can be transformed through ketonic cleavage.

Caption: Key synthetic pathways of Diethyl 2-Propionylpropanedioate.

Alkylation and Ketonic Cleavage

This is arguably the most powerful application. The remaining acidic proton on the α-carbon can be removed by a suitable base (e.g., sodium ethoxide) to form a new enolate. This enolate can then be alkylated with an alkyl halide in a classic Sₙ2 reaction.[12] The resulting disubstituted β-keto ester can then undergo hydrolysis and decarboxylation under acidic conditions (e.g., aqueous HCl, H₂SO₄) with heating. This process, known as ketonic cleavage, efficiently removes the two ester groups to generate a substituted ketone.[13]

This two-step sequence provides a robust method for synthesizing complex ketones that are otherwise difficult to access.

-

Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl 2-propionylpropanedioate (1.0 eq.) dropwise at a temperature of approximately 50 °C. Stir until a homogeneous solution of the sodium enolate is formed.

-

Alkylation: To the enolate solution, add methyl iodide (1.05 eq.) dropwise and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Hydrolysis and Decarboxylation: After cooling, remove the ethanol under reduced pressure. To the residue, add 6M aqueous hydrochloric acid and heat the mixture to reflux for several hours until gas evolution (CO₂) ceases. This step hydrolyzes the esters and drives the decarboxylation of the intermediate β-keto acid.

-

Work-up: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate carefully. The crude 2-methyl-3-pentanone can be purified by fractional distillation.

Heterocycle Synthesis

The 1,3-dicarbonyl structure is an ideal electrophilic partner for reactions with dinucleophiles to form six-membered heterocycles.[3] A classic example is the reaction with urea or its derivatives (like guanidine) in the presence of a base such as sodium ethoxide. This condensation reaction leads to the formation of pyrimidine-based structures, including barbituric acid analogues, which are a class of compounds with a long history in medicinal chemistry as sedatives and hypnotics.[14] This application highlights the importance of acylated malonates as precursors to pharmacologically active scaffolds.

Safety and Handling

While specific toxicity data for diethyl 2-propionylpropanedioate is limited, it should be handled with the care appropriate for a combustible organic liquid and a potential irritant.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes and inhalation of vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous or violent reactions.[9]

Conclusion

Diethyl 2-propionylpropanedioate is a powerful and versatile intermediate in organic synthesis. Its value is derived from the strategic placement of three carbonyl groups, which activates the central carbon for facile deprotonation and subsequent C-C bond formation. The ability to introduce an alkyl group and then efficiently convert the molecule into a substituted ketone through ketonic cleavage provides a reliable and high-yield pathway to important synthetic targets. Furthermore, its utility as a precursor for heterocyclic compounds solidifies its role as a key building block for professionals in drug discovery and development. A thorough understanding of its synthesis and reactivity allows researchers to harness its full potential in the creation of novel and complex molecular architectures.

References

-

Wikipedia. (2026). Diethyl malonate. Available at: [Link]

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16552, Diethyl propylmalonate. Available at: [Link]

-

Grokipedia. (n.d.). Diethyl malonate. Available at: [Link]

-

NIST. (n.d.). Diethyl propylmalonate in NIST Chemistry WebBook. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Diethyl malonate (CAS 105-53-3). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N-vinylaziridines from diethyl malonate and acyl chlorides. Available at: [Link]

-

Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Available at: [Link]

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Available at: [Link]

-

NIH. (n.d.). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC. Available at: [Link]

-

YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. Available at: [Link]

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

-

Lookchem. (n.d.). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Available at: [Link]

-

Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester. Available at: [Link]

- Google Patents. (n.d.). US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.

-

NIH. (n.d.). Malonates in Cyclocondensation Reactions - PMC. Available at: [Link]

-

ResearchGate. (2025). Synthesis of diethyl malonate in situ. Available at: [Link]

-

Proprep. (n.d.). Explain the synthesis and properties of diethyl malonate (C7H12O4), considering its applications in organic chemistry reactions. Available at: [Link]

-

Organic Syntheses. (n.d.). 4. Available at: [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28835, Diethyl 2-Propynylmalonate. Available at: [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

-

Pearson. (n.d.). Malonic Ester Synthesis Explained. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

-

YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Available at: [Link]

-

YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Available at: [Link]

Sources

- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lehigh.edu [lehigh.edu]

- 5. youtube.com [youtube.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. youtube.com [youtube.com]

- 8. grokipedia.com [grokipedia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 14. Diethyl Malonate Manufacturer & Suppliers |ELAROMA-dEM - Elchemy [elchemy.com]

Introduction: The Role of Diethyl Propionylmalonate in Modern Synthesis

An In-Depth Technical Guide to the Synthesis and Purification of Diethyl Propionylmalonate

This compound is a key organic intermediate, valued for its role as a versatile building block in the synthesis of more complex molecular architectures. As a derivative of diethyl malonate, its structure features an active methylene group flanked by two ester functionalities and an appended propionyl group. This configuration makes it a potent precursor in pharmaceutical and fine chemical synthesis, particularly in the construction of substituted carboxylic acids, ketones, and heterocyclic systems. Professionals in drug development frequently utilize such intermediates for the methodical assembly of pharmacologically active molecules, where precise control over substituent introduction is paramount.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of this compound, emphasizing the scientific rationale behind each procedural step to ensure reproducibility and high purity.

Part 1: Synthesis via Magnesium Enolate Acylation

The selected synthetic strategy is the C-acylation of diethyl malonate using propionyl chloride. A critical aspect of this synthesis is the choice of base. While a standard base like sodium ethoxide can be used, it risks side reactions such as O-acylation and Claisen condensation. The use of an ethoxymagnesium malonate intermediate, formed in situ, is a superior method that selectively promotes C-acylation, thereby enhancing the yield and purity of the desired product.[4] This self-validating system ensures that the malonate is fully converted to its magnesium enolate before the acylating agent is introduced.

Reaction Principle and Mechanism

The synthesis proceeds in two main stages:

-

Enolate Formation: Diethyl malonate is deprotonated by a strong base. In this protocol, magnesium turnings react with absolute ethanol to form magnesium ethoxide, which then reacts with diethyl malonate to form the stable magnesium enolate. The pKa of the alpha-hydrogen in diethyl malonate is approximately 13, making it readily removable.[2]

-

Nucleophilic Acyl Substitution: The resulting enolate acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group to yield the final product, this compound.

Experimental Protocol: Synthesis

Materials & Reagents:

-

Magnesium turnings

-

Absolute (anhydrous) ethanol

-

Diethyl malonate (reagent grade, redistilled)

-

Propionyl chloride (reagent grade, redistilled)

-

Anhydrous diethyl ether

-

Ice

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask (1 L)

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride drying tube

-

Addition funnel

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of Magnesium Ethoxide: In a 1-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place magnesium turnings (1.0 mol). Add absolute ethanol (150 mL) and a small crystal of iodine to initiate the reaction. Once the reaction begins (indicated by hydrogen evolution), add a mixture of absolute ethanol (300 mL) and anhydrous diethyl ether (100 mL) at a rate that maintains a steady reflux. After all the magnesium has reacted, cool the resulting solution.

-

Formation of the Magnesium Enolate: To the cooled magnesium ethoxide solution, add diethyl malonate (1.0 mol) dropwise via an addition funnel with stirring. A gentle warming of the mixture may occur. Stir for 30 minutes after the addition is complete to ensure full formation of the ethoxymagnesium malonate.

-

Acylation Reaction: Cool the reaction mixture in an ice-salt bath to 0-5 °C. Add a solution of propionyl chloride (1.0 mol) in anhydrous diethyl ether (100 mL) dropwise from the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. Caution: Propionyl chloride is highly corrosive, lachrymatory, and reacts violently with water.[5][6] This step is exothermic and must be controlled.

-

Reaction Quench and Workup: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour to drive the reaction to completion.

-

Cool the mixture again in an ice bath. Cautiously add 2M sulfuric acid dropwise with vigorous stirring until the mixture is acidic (test with pH paper) and all magnesium salts have dissolved.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (100 mL portions).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude oil is this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Purification by Fractional Vacuum Distillation

The crude product from the synthesis will contain unreacted starting materials, particularly diethyl malonate, and potentially higher-boiling side products.[7] Fractional vacuum distillation is the most effective method for purification. Distilling under reduced pressure lowers the boiling point of the compound, preventing thermal decomposition that can occur at the high temperatures required for atmospheric distillation.

Experimental Protocol: Purification

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed)

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks (multiple)

-

Vacuum pump with trap and pressure gauge

-

Heating mantle with stirrer

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease to maintain a high vacuum. Add boiling chips or a magnetic stir bar to the distillation flask containing the crude product.

-

Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically suitable.

-

Heating and Fraction Collection:

-

Forerun: Gently heat the distillation flask. Collect the initial, low-boiling fraction (the "forerun"), which will primarily consist of residual solvent and unreacted diethyl malonate.

-

Main Fraction: Once the vapor temperature stabilizes near the expected boiling point of the product at the recorded pressure, change the receiving flask. Collect the main fraction, which is the pure this compound.

-

Residue: Stop the distillation when the temperature begins to rise significantly again or when only a small, dark residue remains in the flask. This residue contains high-boiling impurities.

-

-

Analysis: The purity of the collected main fraction should be confirmed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Purification Workflow Diagram

Caption: Workflow for the purification of this compound.

Data Presentation: Physical and Analytical Properties

The following table summarizes key quantitative data for the purified product.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₅ | [2] |

| Molar Mass | 216.23 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~120-122 °C at 10 mmHg (Predicted) | N/A |

| Density | ~1.08 g/cm³ (Predicted) | N/A |

| Refractive Index (n²⁰/D) | ~1.43 (Predicted) | N/A |

| Expected Purity (by GC) | >98% | [7] |

| ¹H NMR (CDCl₃, δ) | ~4.2 (q, 4H, OCH₂), ~2.9 (q, 2H, COCH₂), ~1.3 (t, 6H, OCH₂CH₃), ~1.1 (t, 3H, COCH₂CH₃) | [8] |

| IR (cm⁻¹) | ~1730-1750 (C=O, ester), ~1715 (C=O, ketone) | [8] |

Note: Experimental values for boiling point, density, and refractive index may vary slightly. Predicted values are based on structurally similar compounds.

Conclusion

This guide outlines a robust and reliable method for the synthesis and purification of this compound, tailored for a research and development setting. The C-acylation of an in situ-generated ethoxymagnesium malonate intermediate provides a high-yield pathway to the target compound, while subsequent fractional vacuum distillation ensures high purity suitable for demanding applications in drug discovery and fine chemical synthesis. Adherence to the detailed protocols and safety precautions is essential for achieving successful and reproducible outcomes.

References

-

PrepChem. (n.d.). Preparation of diethyl-2-(2',4',5'-trichloro-phenoxy)-propionyl-malonate. Retrieved from PrepChem.com. [Link]

-

Grokipedia. (n.d.). Diethyl malonate. Retrieved from Grokipedia. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Propionyl Chloride. Retrieved from NJ.gov. [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1739 - Diethylmalonate. Retrieved from ILO.org. [Link]

- Google Patents. (1999). CN1237571A - Preparation method of diethyl malonate.

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from Wikipedia. [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from chem.ucalgary.ca. [Link]

-

Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Retrieved from Ataman Kimya. [Link]

-

PubChem. (n.d.). Diethyl Malonate. Retrieved from PubChem. [Link]

-

Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester. Retrieved from Organic Syntheses. [Link]

Sources

- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. eastharbourgroup.com [eastharbourgroup.com]

- 6. nj.gov [nj.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Diethyl Propionylmalonate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of diethyl propionylmalonate, a key reagent in organic synthesis, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, safety data, and a detailed, field-proven protocol for its synthesis, moving beyond a simple recitation of facts to explain the underlying chemical principles that guide its effective use in the laboratory.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name diethyl 2-(propanoyl)propanedioate, is a derivative of diethyl malonate, a cornerstone C-C bond-forming reagent in synthetic chemistry. The introduction of the propionyl group at the active methylene position creates a versatile intermediate for the synthesis of more complex molecular architectures.

Chemical Identifiers:

-

Compound Name: this compound

-

Synonyms: Diethyl 2-(propanoyl)propanedioate, Diethyl α-propionylmalonate, 1,3-Diethyl 2-(1-oxopropyl)propanedioate

-

CAS Number: 21633-77-2

A summary of its key physicochemical properties is presented in Table 1. This data is essential for planning reactions, particularly for solvent selection and purification procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₅ | - |

| Molecular Weight | 216.23 g/mol | - |

| Boiling Point | 129-131 °C at 18 Torr | [1] |

| Density | 1.073 g/cm³ at 20 °C | [1] |

Comprehensive Safety Data and Handling

Based on the data for diethyl malonate, this compound is anticipated to be a combustible liquid that can cause serious eye irritation.[2][3]

GHS Hazard Classification (Anticipated):

-

Physical Hazards: Combustible liquid.[2]

-

Health Hazards: Serious eye irritation (Category 2A), Skin irritation (Category 2), Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Environmental Hazards: Harmful to aquatic life.[2]

The following DOT diagram summarizes the key anticipated hazards and the necessary personal protective equipment (PPE).

Caption: Anticipated GHS hazards and recommended PPE for handling this compound.

First Aid Measures (Based on Diethyl Malonate)

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.

-

Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Handling and Storage

-

Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. Keep away from heat, sparks and flame. Avoid ingestion and inhalation.[4]

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most effectively achieved through the C-acylation of diethyl malonate. This method is a cornerstone of malonic ester synthesis, a powerful tool for the formation of substituted carboxylic acids and ketones.

The Causality Behind the Experimental Choices

The key to successfully synthesizing this compound lies in the selective C-acylation over the competing O-acylation of the diethyl malonate enolate. The protocol described below utilizes magnesium chloride and a tertiary amine base, a method that has been demonstrated to favor C-acylation.

The acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) is due to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the resulting carbanion (enolate) through resonance. However, this acidity is not sufficient for deprotonation by a weak base like a tertiary amine alone. The addition of a Lewis acid, such as magnesium chloride, is crucial. The magnesium ion coordinates to the carbonyl oxygens of the diethyl malonate, increasing the acidity of the α-hydrogens and facilitating deprotonation by the tertiary amine. This in-situ formation of the magnesium enolate is key to the high yield of the C-acylated product.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the C-acylation of active methylene compounds.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | ≥99% | - |

| Propionyl chloride | C₃H₅ClO | 92.52 | ≥99% | Highly corrosive and moisture-sensitive |

| Magnesium chloride | MgCl₂ | 95.21 | Anhydrous | Must be anhydrous |

| Triethylamine | (C₂H₅)₃N | 101.19 | ≥99% | Distill from CaH₂ before use |

| Acetonitrile | CH₃CN | 41.05 | Anhydrous | Store over molecular sieves |

| Hydrochloric acid | HCl | 36.46 | 1 M aqueous solution | For workup |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction |

| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous | For drying |

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere, add anhydrous magnesium chloride (1.1 equivalents) and anhydrous acetonitrile.

-

Enolate Formation: To the stirred suspension, add diethyl malonate (1.0 equivalent). Subsequently, add triethylamine (2.2 equivalents) dropwise via the dropping funnel over 15 minutes. The mixture may become slightly warm. Stir the resulting slurry for 1 hour at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add propionyl chloride (1.05 equivalents) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M hydrochloric acid until the mixture is acidic (pH ≈ 2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of acetonitrile). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated sodium chloride solution (brine), and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical industry. The presence of the ketone and the two ester functionalities allows for a wide range of subsequent chemical transformations.

-

Synthesis of Heterocycles: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.

-

Keto-ester Derivatives: The active methylene proton can be removed again, and the resulting enolate can be alkylated or undergo other reactions, allowing for the synthesis of complex keto-esters.

-

Precursor to Substituted β-Keto Acids: Hydrolysis of one or both ester groups, followed by decarboxylation, can lead to the formation of substituted ketones or β-keto acids, which are important building blocks in the synthesis of natural products and pharmaceuticals.

The ability to introduce a propionyl group via this method provides a strategic advantage in the synthesis of molecules where this specific carbon skeleton is required, avoiding the need for more complex or lower-yielding multi-step sequences.

References

-

Multichem. Diethyl malonate. [Link]

-

Carl ROTH. (2024-09-18). Safety Data Sheet: Diethyl malonate. [Link]

-

FDA Global Substance Registration System. This compound. [Link]

-

PrepChem.com. Preparation of diethyl-2-(2',4',5'-trichloro-phenoxy)-propionyl-malonate. [Link]

-

LookChem. Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. [Link]

-

CAS Common Chemistry. 1,3-Diethyl 2-(1-oxopropyl)propanedioate. [Link]

-

PubChem. Diethyl Malonate. [Link]

-

PubChem. Diethyl propylmalonate. [Link]

-

Ataman Kimya. DIETHYL PROPANEDIOATE. [Link]

-

Grokipedia. Diethyl malonate. [Link]

-

Carl ROTH. (2025-03-31). Safety Data Sheet: Diethyl malonate. [Link]

-

West Liberty University. Material Safety Data Sheet Diethyl malonate. [Link]

-

LookChem. The Crucial Role of Diethyl Malonate in Modern Organic Synthesis. [Link]

-

Carl ROTH. (2025-03-31). Safety Data Sheet: Diethyl malonate. [Link]

-

Organic Syntheses Procedure. Malonic acid, methyl-, diethyl ester. [Link]

-

YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]

Sources

An In-depth Technical Guide on the Physical Properties of Diethyl Propionylmalonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known physical properties of diethyl propionylmalonate (CAS No. 21633-77-2). Due to a notable scarcity of experimentally determined data for this specific compound in publicly accessible literature, this guide employs a comparative approach, presenting detailed physical and spectral data for the closely related and extensively studied compound, diethyl malonate (CAS No. 105-53-3). This methodology offers valuable contextual insights and predictive understanding for researchers working with this compound. The guide further details the standard experimental protocols for determining key physical properties, ensuring scientific integrity and providing a framework for in-house validation.

Introduction to this compound

This compound, systematically known as diethyl 2-propanoylpropanedioate, is a dicarbonyl compound with the molecular formula C₁₀H₁₆O₅. Its structure features a central malonic ester backbone substituted with a propionyl group. This chemical architecture makes it a potentially valuable intermediate in organic synthesis, particularly in the construction of more complex molecules relevant to pharmaceutical and materials science research. The presence of multiple functional groups, including two ester moieties and a ketone, offers various avenues for chemical modification.

Synonyms:

-

2-(ETHOXYCARBONYL)-3-OXOPENTANOIC ACID ETHYL ESTER

-

DIETHYL .ALPHA.-PROPIONYLMALONATE

-

DIETHYL 2-(PROPANOYL)PROPANEDIOATE

-

MALONIC ACID, PROPIONYL-, DIETHYL ESTER

-

NSC-15401

-

PROPANEDIOIC ACID, (1-OXOPROPYL)-, DIETHYL ESTER

-

PROPANEDIOIC ACID, 2-(1-OXOPROPYL)-, 1,3-DIETHYL ESTER

Despite its potential utility, a thorough review of scientific databases and literature reveals a significant lack of published experimental data regarding the specific physical properties of this compound. To address this gap and provide a functional guide for researchers, we will leverage the well-documented properties of diethyl malonate as a structural analogue. The primary difference between the two molecules is the substitution of a hydrogen atom on the central carbon of the malonate backbone with a propionyl group. This structural similarity allows for informed estimations of the physical properties of this compound.

Physicochemical Properties: A Comparative Analysis with Diethyl Malonate

The following table summarizes the key physical properties of diethyl malonate. These values serve as a reliable reference point for estimating the corresponding properties of this compound. It is anticipated that the increased molecular weight and the presence of the polar ketone group in this compound would lead to a higher boiling point, density, and refractive index compared to diethyl malonate.

| Property | Diethyl Malonate | This compound (Predicted) |

| Molecular Formula | C₇H₁₂O₄ | C₁₀H₁₆O₅ |

| Molecular Weight | 160.17 g/mol | 216.23 g/mol |

| Appearance | Colorless liquid | Likely a colorless to pale yellow liquid |

| Density | 1.055 g/cm³ at 20 °C | Expected to be > 1.055 g/cm³ |

| Boiling Point | 199-200 °C | Expected to be > 200 °C |

| Melting Point | -50 °C | |

| Refractive Index | 1.413-1.415 at 20 °C | Expected to be > 1.415 |

| Solubility | Slightly soluble in water; miscible with ethanol, ether, chloroform, and benzene. | Expected to have similar solubility profile |

Experimental Determination of Physical Properties

To ensure the accuracy of data for this compound in a research setting, direct experimental determination of its physical properties is paramount. The following section outlines standard, validated protocols for these measurements.

Workflow for Physical Property Determination

Caption: Experimental workflow for determining the physical properties of liquid samples.

Detailed Experimental Protocols

3.2.1. Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a hydrometer.

-

Protocol using a Pycnometer:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

-

Place the stopper and wipe any excess liquid from the outside.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (filled pycnometer weight - empty pycnometer weight) by the known volume of the pycnometer.

-

Causality: The pycnometer method is based on the direct measurement of the mass of a precise volume of liquid, providing a highly accurate density value.

3.2.2. Determination of Boiling Point

The boiling point can be determined by distillation or using a capillary method for smaller sample volumes.

-

Protocol using Simple Distillation:

-

Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heat the flask gently.

-

The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, observed as the temperature at which a steady stream of distillate is collected.

-

Causality: This method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the atmospheric pressure.

3.2.3. Determination of Refractive Index

The refractive index is measured using a refractometer.

-

Protocol using an Abbe Refractometer:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of the this compound sample onto the prism of the refractometer.

-

Close the prism and allow the sample to equilibrate to the instrument's temperature.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. This is a characteristic property of a substance.

Spectroscopic Properties: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl groups of the ester functionalities (a triplet and a quartet) and the ethyl group of the propionyl substituent (another triplet and quartet). A key distinguishing feature would be the signal for the methine proton on the central carbon, which would likely appear as a singlet.

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl groups, and the central methine carbon.

For comparative purposes, the ¹H and ¹³C NMR spectra of diethyl malonate are well-documented.

4.1.1. ¹H and ¹³C NMR of Diethyl Malonate

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | ~1.25 | triplet | 6H | -O-CH₂-CH ₃ |

| ~3.35 | singlet | 2H | -CH ₂- | |

| ~4.20 | quartet | 4H | -O-CH ₂-CH₃ | |

| ¹³C | ~14 | -O-CH₂-C H₃ | ||

| ~41 | -C H₂- | |||

| ~61 | -O-C H₂-CH₃ | |||

| ~167 | C =O |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show strong absorption bands characteristic of its functional groups.

-

C=O stretching (ester): Around 1735-1750 cm⁻¹

-

C=O stretching (ketone): Around 1715 cm⁻¹

-

C-O stretching: Around 1000-1300 cm⁻¹

-

C-H stretching: Around 2850-3000 cm⁻¹

The IR spectrum of diethyl malonate shows a characteristic strong C=O stretching band for the ester groups around 1733 cm⁻¹.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for handling this compound can be inferred from its structural similarity to other dialkyl malonates and ketones. It should be handled with the standard care afforded to laboratory chemicals.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

For comparative reference, diethyl malonate is classified as causing serious eye irritation.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated physical properties of this compound, acknowledging the current limitations in available experimental data. By presenting a comparative analysis with the well-characterized diethyl malonate, this document offers a valuable resource for researchers, enabling informed decision-making in experimental design and application. The inclusion of detailed, standard protocols for the determination of key physical properties empowers scientists to validate these characteristics in their own laboratories, contributing to the broader scientific understanding of this potentially valuable chemical intermediate. As research involving this compound progresses, it is anticipated that more definitive experimental data will become available, further refining our understanding of this compound.

References

-

PubChem. (n.d.). Diethyl propylmalonate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Diethyl 2-Propynylmalonate. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Multichem. (n.d.). Diethyl malonate. Retrieved January 18, 2026, from [Link]

- Carl ROTH. (n.d.).

A Spectroscopic Guide to Diethyl Propionylmalonate: Analysis and Data Interpretation

Introduction

Diethyl propionylmalonate, systematically known as diethyl 2-propionylpropanedioate (CAS No. 21633-77-2)[1][2], is a β-keto diester of significant interest in organic synthesis. Its trifunctional nature, possessing two ester moieties and a ketone, renders it a versatile precursor for the synthesis of complex molecular architectures, particularly heterocyclic compounds and polyfunctional acyclic systems. A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthetic chemistry and drug development for reaction monitoring, quality control, and structural elucidation of its derivatives.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established principles of spectroscopy and data from the parent compound, diethyl malonate, to present a detailed and scientifically grounded prediction of its spectral features. This approach not only offers a valuable reference for the characterization of this compound but also serves as a case study in the predictive power of spectroscopic techniques.

Molecular Structure and Functional Groups

The structure of this compound is foundational to understanding its spectroscopic signature. It is derived from diethyl malonate by the substitution of one of the acidic α-protons with a propionyl group (–C(O)CH₂CH₃).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (128-1024) are typically required due to the lower natural abundance of ¹³C.

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals. The interpretation is based on the chemical environment and spin-spin coupling of the protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~4.5 - 4.2 | Quartet (q) | 4H | -O-CH₂ -CH₃ | These methylene protons are adjacent to an oxygen atom, which deshields them, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons. |

| ~3.0 - 2.7 | Quartet (q) | 2H | -C(O)-CH₂ -CH₃ | The methylene protons of the propionyl group are adjacent to a carbonyl group, which is strongly electron-withdrawing, leading to a significant downfield shift. They are split into a quartet by the adjacent methyl group. |

| ~3.5 | Singlet (s) | 1H | -C(O)-CH -C(O)- | This methine proton is positioned between three electron-withdrawing carbonyl groups (two ester and one ketone), resulting in a highly deshielded environment and a downfield chemical shift. As there are no adjacent protons, it appears as a singlet. |

| ~1.3 - 1.1 | Triplet (t) | 6H | -O-CH₂-CH₃ | These methyl protons are in a standard aliphatic environment and are split into a triplet by the two neighboring methylene protons. |

| ~1.1 - 0.9 | Triplet (t) | 3H | -C(O)-CH₂-CH₃ | The methyl protons of the propionyl group are in an aliphatic environment and are split into a triplet by the adjacent methylene protons. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~200 - 195 | -C =O (ketone) | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. |

| ~168 - 165 | -C =O (ester) | The carbonyl carbons of the two equivalent ester groups are also deshielded, but typically appear slightly upfield compared to ketone carbonyls. |

| ~65 - 60 | -O-CH₂ -CH₃ | The carbons of the methylene groups attached to the ester oxygens are deshielded by the electronegative oxygen atom. |

| ~60 - 55 | -C(O)-CH -C(O)- | The central methine carbon is attached to three electron-withdrawing carbonyl groups, causing a downfield shift. |

| ~35 - 30 | -C(O)-CH₂ -CH₃ | The methylene carbon of the propionyl group is adjacent to the ketone carbonyl, resulting in a downfield shift. |

| ~15 - 13 | -O-CH₂-CH₃ | The methyl carbons of the ethyl ester groups are in a typical aliphatic region. |

| ~10 - 7 | -C(O)-CH₂-CH₃ | The methyl carbon of the propionyl group is in a standard aliphatic environment. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be acquired neat. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed on the plates, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Predicted IR Data and Interpretation

The IR spectrum of this compound will be dominated by the strong absorptions of its three carbonyl groups.

| Predicted Frequency (cm⁻¹) | Vibration | Interpretation |

| ~1745 - 1730 | C=O stretch (ester) | This strong absorption is characteristic of the carbonyl group in the two ester functionalities. |

| ~1720 - 1705 | C=O stretch (ketone) | A second strong absorption, slightly lower in frequency than the ester C=O stretch, is expected for the ketone carbonyl. The presence of two distinct C=O stretching bands is a key feature of the spectrum. |

| ~3000 - 2850 | C-H stretch (aliphatic) | These absorptions correspond to the stretching vibrations of the C-H bonds in the ethyl and propionyl groups. |

| ~1300 - 1000 | C-O stretch (ester) | Strong, broad absorptions in this region are characteristic of the C-O single bond stretching vibrations of the ester groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules. Electrospray Ionization (ESI) is a softer ionization method that is also suitable.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₀H₁₆O₅) is 216.23 g/mol [1]. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 216. Key fragmentation pathways would likely involve the loss of groups associated with the ester and propionyl functionalities.

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

-

m/z 216: Molecular ion (M⁺).

-

m/z 171: Loss of an ethoxy radical (•OCH₂CH₃) from one of the ester groups.

-

m/z 159: Loss of the propionyl radical (•C(O)CH₂CH₃).

-

m/z 143: Loss of an ethoxycarbonyl radical (•COOCH₂CH₃).

-

m/z 57: Propionyl cation ([CH₃CH₂CO]⁺).

Conclusion

This technical guide provides a detailed, theory-based prediction of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with the outlined experimental protocols, offer a robust framework for the identification and characterization of this compound. The causality-driven interpretation of the expected spectral features underscores the logical foundation of spectroscopic analysis. Researchers and scientists working with this compound can use this guide as a valuable reference for confirming its synthesis and purity, and as a foundation for the characterization of its subsequent reaction products.

References

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

Sources

Solubility of diethyl propionylmalonate in organic solvents

An In-depth Technical Guide to the Solubility of Diethyl Propionylmalonate in Organic Solvents

Introduction

This compound, or more systematically named diethyl 2-propylpropanedioate, is a derivative of diethyl malonate, a cornerstone reagent in synthetic organic chemistry. Its utility in the synthesis of complex organic molecules, including pharmaceutical intermediates, makes a thorough understanding of its physical properties essential. Foremost among these is its solubility, a critical parameter that governs its application in reaction chemistry, purification processes like crystallization and chromatography, and formulation development.

This guide provides a comprehensive overview of the solubility of diethyl propylmalonate in various organic solvents. We will delve into the theoretical principles governing its solubility based on molecular structure, present available qualitative and quantitative data, and provide detailed, field-proven protocols for its experimental determination. This document is designed to serve as a practical resource for laboratory scientists, enabling informed solvent selection and robust experimental design.

A Note on Nomenclature: The term "this compound" can be ambiguous. This guide will focus on diethyl 2-propylmalonate (CAS No. 2163-48-6), where a propyl group is attached to the central carbon of the malonic ester. The principles and data discussed are also highly relevant to the parent compound, diethyl malonate, due to their structural similarity.

Part 1: Theoretical Framework for Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept for predicting solubility behavior.

Molecular Structure and Intermolecular Forces

Diethyl propylmalonate (C₁₀H₁₈O₄) possesses a moderately polar structure. Its key features include:

-

Two Ester Functional Groups (-COOEt): These groups are polar, containing electronegative oxygen atoms that create significant dipole moments. They can act as hydrogen bond acceptors from protic solvents.[1][2][3]

-

Alkyl Chains (One Propyl, Two Ethyl): These hydrocarbon portions of the molecule are nonpolar and interact primarily through London dispersion forces.

The overall solubility profile is a balance between the polar ester moieties and the nonpolar hydrocarbon backbone. While the ester groups promote solubility in polar solvents, the increasing length of the alkyl chains enhances its affinity for nonpolar environments. Unlike alcohols or carboxylic acids, esters cannot act as hydrogen bond donors, which limits their solubility in highly structured solvents like water but results in lower boiling points compared to isomeric carboxylic acids.[2][3]

Predicting Solubility in Solvent Classes

Based on its structure, we can predict the solubility of diethyl propylmalonate across different classes of organic solvents.

Caption: Logical workflow for predicting solubility based on solvent class.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate, DMSO): High solubility is expected. The strong dipole-dipole interactions between the solvent and the ester groups of diethyl propylmalonate lead to effective solvation.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated. These solvents can act as hydrogen bond donors to the ester's carbonyl oxygens, in addition to favorable dipole-dipole interactions.[1][4]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether, Chloroform): Moderate to high solubility is expected. Diethyl malonate, the parent compound, is miscible with ether, benzene, and chloroform.[5][6] The significant nonpolar character of diethyl propylmalonate allows for strong London dispersion forces with these solvents. Solubility may be lower in very light alkanes like hexane compared to aromatic or chlorinated solvents.

Part 2: Solubility Data Summary

While specific quantitative solubility data for diethyl propylmalonate is not widely published, the well-documented properties of diethyl malonate serve as an excellent proxy.

| Solvent | Solvent Class | Qualitative Solubility (Diethyl Malonate) | Reference |

| Ethanol | Polar Protic | Miscible | [4][5] |

| Diethyl Ether | Nonpolar | Miscible | [4][5][6] |

| Acetone | Polar Aprotic | Very Soluble | [4][7] |

| Benzene | Nonpolar | Miscible | [5][6] |

| Chloroform | Nonpolar | Miscible | [5][6][7] |

| Propylene Glycol | Polar Protic | Soluble | [4] |

| Water | Polar Protic | Slightly Soluble (~2.1 g/100 mL) | [4][6][8] |

| Glycerin | Polar Protic | Insoluble | [4] |

| Mineral Oil | Nonpolar | Insoluble | [4] |

Part 3: Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions (e.g., in a novel solvent system or at a specific temperature), direct measurement is necessary. The choice of method depends on the required accuracy, throughput, and available equipment.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is the gold standard for determining the true thermodynamic solubility of a compound at equilibrium.[9] It is accurate but time-consuming.

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This is achieved by adding an excess of the solid solute to the solvent and allowing sufficient time and agitation for the system to reach equilibrium. The presence of remaining solid is a crucial validation step, ensuring the solution is indeed saturated.[9]

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add a precisely measured volume of the desired organic solvent (e.g., 2 mL).

-

Solute Addition: Add an excess amount of diethyl propylmalonate to each vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.

-

Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent. Analyze the concentration of diethyl propylmalonate using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and accuracy, especially in complex mixtures.[10][11]

-

UV-Vis Spectroscopy: A faster but less specific method suitable for pure solutions where the compound has a distinct chromophore.[10]

-

Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the residual solute. This method is simple but only suitable for non-volatile solutes and solvents.

-

Protocol 2: High-Throughput Kinetic Solubility Screening

In early-stage research and drug development, rapid assessment of solubility is often prioritized over absolute accuracy. Kinetic solubility methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock, typically in DMSO.

Causality: This protocol does not measure true equilibrium. Instead, it identifies the point of precipitation from a supersaturated solution, which is a kinetically driven process. It's a valuable proxy for thermodynamic solubility and is highly amenable to automation and miniaturization in microtiter plates.[11]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of diethyl propylmalonate in a solvent of known high solubility, such as dimethyl sulfoxide (DMSO). A typical concentration is 10-20 mM.

-

Plate Preparation: Using a liquid handler or manual pipetting, add the desired organic or aqueous buffer to the wells of a 96-well microtiter plate.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the wells and mix thoroughly to create a range of concentrations. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effects.

-

Incubation: Cover the plate and allow it to incubate at a controlled temperature for a shorter period than the shake-flask method (e.g., 1-4 hours).

-

Precipitation Detection: Measure the amount of precipitation in each well. Common detection methods include:

-

Laser Nephelometry: Directly measures light scattering from the suspended particles (precipitate).

-

UV-Vis Plate Reader: Measures the apparent absorbance due to light scattering by the precipitate.

-

HPLC/UV Analysis: The plate is filtered, and the concentration remaining in the filtrate is determined.[11]

-

Part 4: Practical Implications and Safety

A comprehensive understanding of diethyl propylmalonate's solubility is critical for its effective application.

-

Organic Synthesis: The choice of solvent is paramount. A solvent must dissolve reactants to a sufficient concentration for the reaction to proceed at a reasonable rate. For purification, a solvent system is chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below, facilitating crystallization.

-

Drug Development: Solubility is a key determinant of a drug candidate's bioavailability.[10] Poor solubility can hinder absorption and therapeutic efficacy. During process development, solubility data guides the selection of solvents for reaction, extraction, and purification, ensuring high yield and purity.

-

Safety and Handling: Diethyl propylmalonate and many organic solvents present health and safety risks. Diethyl propylmalonate is known to cause skin and serious eye irritation.[12] Always consult the Safety Data Sheet (SDS) before use.[8] Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety goggles, and keep away from ignition sources as the compound is combustible.[13]

Conclusion

Diethyl propylmalonate exhibits a versatile solubility profile, characterized by high solubility in a broad range of common polar aprotic and nonpolar organic solvents, and moderate solubility in polar protic solvents. Its solubility is governed by a balance of polar ester groups and a nonpolar alkyl framework. While estimations based on its structure and data from the parent diethyl malonate provide excellent guidance, precise applications demand empirical determination. The shake-flask method remains the definitive standard for thermodynamic solubility, while high-throughput kinetic methods offer a rapid and valuable alternative for screening purposes. This guide provides both the theoretical foundation and the practical protocols necessary for researchers to confidently manage and manipulate the solubility of diethyl propylmalonate in their work.

References

-

PubChem. Diethyl Malonate | C7H12O4 | CID 7761. National Center for Biotechnology Information. [Link]

-

Grokipedia. Diethyl malonate.[Link]

-

Solubility of Things. Diethyl ethylmalonate.[Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.[Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds.[Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]

-

Wikipedia. Diethyl malonate.[Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.[Link]

-

PubChem. Diethyl propylmalonate | C10H18O4 | CID 16552. National Center for Biotechnology Information. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

Carl ROTH. Safety Data Sheet: Diethyl malonate.[Link]

-

UGC. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[Link]

-

Chemistry LibreTexts. Properties of Esters.[Link]

-

ChemBK. Diethyl malonate.[Link]

-

University of Calgary. Solubility of Organic Compounds.[Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.[Link]

-

Springer. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.[Link]

-

Chemguide. an introduction to esters.[Link]

-

Lumen Learning. Physical Properties of Esters.[Link]

-

Wikipedia. Ester.[Link]

-

Science Ready. Esters: Structure, Nomenclature and Properties – HSC Chemistry.[Link]

-

INCHEM. ICSC 1739 - DIETHYLMALONATE.[Link]

-

Cheméo. Chemical Properties of Diethyl malonate (CAS 105-53-3).[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. carlroth.com [carlroth.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. improvedpharma.com [improvedpharma.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diethyl propylmalonate | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ICSC 1739 - DIETHYLMALONATE [inchem.org]

A Technical Guide to the Molecular Structure and Bonding of Diethyl Propionylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl propionylmalonate is a dicarbonyl compound of significant interest in organic synthesis, serving as a versatile precursor for the creation of more complex molecular architectures. Its unique structural characteristics, particularly the presence of a reactive methylene group flanked by three carbonyl functionalities (two esters and one ketone), govern its chemical behavior and utility. This guide provides an in-depth analysis of the molecular structure, bonding, synthesis, and spectroscopic properties of this compound, offering valuable insights for professionals in chemical research and drug development. The applications of similar malonic esters are vast, ranging from the synthesis of carboxylic acids and ketones to the formation of heterocyclic compounds and pharmaceuticals.[1][2][3][4]

Molecular Structure and Bonding

The molecular structure of this compound, with the chemical formula C₁₀H₁₆O₅, is characterized by a central α-carbon atom bonded to a propionyl group, and two ethoxycarbonyl (ester) groups.

Hybridization and Geometry:

-